Home > Products > Screening Compounds P13696 > Mefenamic Acid-d3 (major)
Mefenamic Acid-d3 (major) - 1189707-81-0

Mefenamic Acid-d3 (major)

Catalog Number: EVT-1440039
CAS Number: 1189707-81-0
Molecular Formula: C15H15NO2
Molecular Weight: 244.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anti-inflammatory; analgesic. A representative lot was 93% d3 and 6% d2 with no d0.

Source and Classification

Mefenamic Acid-d3 is synthesized from mefenamic acid through deuteration, which involves substituting hydrogen atoms with deuterium atoms. This compound belongs to the class of non-steroidal anti-inflammatory agents, specifically within the category of arylacetic acids. It is commonly used in clinical settings to manage conditions such as dysmenorrhea and other types of acute pain.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mefenamic Acid-d3 typically involves several steps:

  1. Starting Materials: The synthesis begins with o-chlorobenzoic acid and 2,3-dimethyl aniline as primary reactants.
  2. Deuteration Process: The deuteration can be achieved using deuterated solvents or reagents during the condensation reaction. For instance, using deuterated dimethylformamide (DMF) can effectively incorporate deuterium into the final product.
  3. Condensation Reaction: Under controlled temperatures (120-130 °C), these reactants undergo a condensation reaction facilitated by an acid-binding agent such as sodium carbonate.
  4. Purification: The crude product is then purified through crystallization techniques, often involving organic solvents to achieve high purity levels (over 99%).
  5. Yield Improvement: Recent advancements in synthesis techniques have reported yields exceeding 85%, which is an improvement over traditional methods that yield around 75% .
Molecular Structure Analysis

Structure and Data

Mefenamic Acid-d3 maintains the same structural framework as mefenamic acid but incorporates deuterium at specific positions, which can be crucial for its identification in mass spectrometry and other analytical techniques. The molecular formula remains C15H15N2O2, but with three hydrogen atoms replaced by deuterium, resulting in C15D3H12N2O2.

Key structural features include:

  • An anthranilic acid backbone.
  • A carboxylic acid functional group contributing to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Mefenamic Acid-d3 participates in various chemical reactions typical for NSAIDs:

  1. Inhibition of Cyclooxygenases: As a competitive inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), it interferes with the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
  2. Polymorphic Forms: Mefenamic acid exhibits polymorphism, with different crystal forms affecting its solubility and stability. The transition between these forms can be influenced by temperature and solvent conditions .
  3. Reactions with Other Compounds: Mefenamic Acid-d3 can react with various electrophiles or nucleophiles in synthetic organic chemistry to create derivatives that may enhance its therapeutic profile or reduce side effects .
Mechanism of Action

Process and Data

The mechanism of action for Mefenamic Acid-d3 is primarily through the inhibition of cyclooxygenase enzymes:

  • Cyclooxygenase Inhibition: By blocking COX-1 and COX-2, Mefenamic Acid-d3 decreases the synthesis of prostaglandins, leading to reduced inflammation, pain relief, and antipyretic effects.
  • Analgesic Effects: Its analgesic properties make it effective in treating conditions like dysmenorrhea and other inflammatory disorders.

The binding affinity for COX enzymes has been quantified, showing IC50 values of approximately 40 nM for COX-1 and about 3 µM for COX-2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mefenamic Acid-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 223 °C to 225 °C, which is consistent with its non-deuterated counterpart.
  • Stability: The compound is stable under standard laboratory conditions but may undergo polymorphic transitions under specific environmental conditions .
Applications

Scientific Uses

Mefenamic Acid-d3 finds significant application in various scientific fields:

  1. Pharmacokinetic Studies: Its labeled form allows researchers to trace metabolic pathways more accurately during drug development processes.
  2. Analytical Chemistry: Used in developing analytical methods for quantifying mefenamic acid in pharmaceutical formulations through techniques such as mass spectrometry.
  3. Drug Development: As a model compound, it aids in synthesizing new derivatives aimed at improving therapeutic efficacy or reducing side effects associated with traditional NSAIDs .
Introduction to Deuterated Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Role of Isotopic Labeling in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into drug molecules to modify pharmacokinetic and metabolic properties without altering primary biological activity. Deuterated compounds like Mefenamic Acid-d3 serve as critical tools in:

  • Metabolic Stability Enhancement: Deuterium replaces hydrogen at sites vulnerable to oxidative metabolism (e.g., C–H bonds), leveraging the kinetic isotope effect (KIE). This KIE slows enzymatic cleavage, potentially reducing toxic metabolite formation and prolonging half-life [4].
  • Tracer Applications: Deuterium’s distinct mass (2.014 u vs. hydrogen’s 1.008 u) enables precise drug quantification using mass spectrometry. This allows researchers to track absorption, distribution, and excretion of drugs and metabolites in complex biological matrices [4] [7].
  • Mechanistic Studies: By isolating metabolic pathways, deuterated isotopologues help identify enzymes responsible for drug degradation (e.g., CYP2C9 involvement in mefenamic acid metabolism) [10].

Table 1: Isotopic Characteristics of Deuterium vs. Hydrogen

PropertyHydrogen (¹H)Deuterium (²H)Significance in Drug Design
Atomic Mass1.008 u2.014 uEnables MS-based detection and quantification
Bond Dissociation Energy~420 kJ/mol~440 kJ/molSlows enzymatic cleavage (KIE = 2–10)
Natural Abundance99.98%0.015%Requires synthesis for pharmaceutical use

Significance of Mefenamic Acid-d3 as a Deuterium Isotopologue

Mefenamic Acid-d3 (C₁₅H₁₂D₃NO₂; MW: 244.30 g/mol) incorporates three deuterium atoms at the 2′-methyl group of its 2,3-dimethylphenyl ring [1] [4]. This modification specifically targets a known metabolic "hot spot" while preserving its pharmacological activity as a dual COX-1/COX-2 inhibitor:

  • Molecular Specificity: The deuterated methyl group resists oxidation to the hepatotoxic aldehyde metabolite, a pathway implicated in rare liver injury cases with non-deuterated mefenamic acid [2] [10].
  • Research Applications:
  • Internal standard in LC-MS/MS for quantifying mefenamic acid in plasma, ensuring >98% accuracy due to near-identical extraction efficiency and chromatographic behavior [4] [7].
  • Probe for studying fenamate metabolism, especially glucuronidation vs. oxidative pathways [10].
  • Physicochemical Properties: Maintains similar logP, pKa, and solubility profiles to non-deuterated mefenamic acid, ensuring biological relevance in in vitro assays [4] [8].

Table 2: Key Properties of Mefenamic Acid-d3 vs. Native Compound

ParameterMefenamic AcidMefenamic Acid-d3Analytical Impact
Molecular FormulaC₁₅H₁₅NO₂C₁₅H₁₂D₃NO₂Mass shift (Δm/z = +3) enables MS discrimination
CAS Registry61-68-71189707-81-0Unique identifier for procurement
COX-1 IC₅₀40 nMEquivalentMaintains target engagement
Primary UseTherapeuticResearch standardNot for human administration

Historical Development of Deuterated Fenamates

The evolution of deuterated fenamates reflects broader trends in NSAID optimization:

  • Early NSAID Limitations: First-generation fenamates (e.g., mefenamic acid, flufenamic acid) showed efficacy in pain and inflammation but faced challenges:
  • Low aqueous solubility (<0.01 mg/mL), limiting bioavailability [8].
  • CYP-mediated hepatotoxicity linked to methyl group oxidation [2] [10].
  • Deuteration as a Strategy: Inspired by deuterated drugs like Austedo® (deutetrabenazine), researchers targeted fenamate metabolic vulnerabilities:
  • Mefenamic Acid-d3 Synthesis: Achieved via hydrogen-deuterium exchange using deuterated dimethylaniline precursors or catalytic deuteration methods, yielding >98% isotopic purity [1] [4].
  • Formulation Synergies: Modern studies combine deuteration with deep eutectic solvents (DES). For example, menthol-based DES enhances mefenamic acid solubility to 17.07 mg/g in hydrophobic systems like Miglyol 812®N, while deuterated versions benefit similarly [8].
  • Impact on Fenamate Research: Deuterated analogs enable:
  • Metabolic pathway deconvolution in human liver microsomes.
  • Development of sensitive assays for regulatory bioanalysis [7].
  • Exploration of deuterium’s effects on fenamate crystal packing and solubility [8].

Properties

CAS Number

1189707-81-0

Product Name

Mefenamic Acid-d3 (major)

IUPAC Name

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid

Molecular Formula

C15H15NO2

Molecular Weight

244.308

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3

InChI Key

HYYBABOKPJLUIN-FIBGUPNXSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Synonyms

2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3; Mefacit-d3; Mefenacid-d3; Mephenamic Acid-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.